Cas no 41444-88-6 (Glutamine t-butyl ester)

Glutamine t-butyl ester 化学的及び物理的性質
名前と識別子
-
- VVOPSEUXHSUTJS-LURJTMIESA-N
- Q27095372
- L-glutamine-tert-butyl ester
- 41444-88-6
- GLUTAMINE T-BUTYL ESTER
- tert-butyl (2S)-2,5-diamino-5-oxopentanoate
- DB04636
- NS00072736
- L-glutamine t-butyl ester
- SCHEMBL594919
- tert-butyl (2S)-2-amino-4-carbamoylbutanoate
- tert-butyl L-glutaminate
- BGT
- EN300-7355685
- CHEBI:191234
- Glutamine t-butyl ester
-
- インチ: InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1
- InChIKey: VVOPSEUXHSUTJS-LURJTMIESA-N
- SMILES: CC(C)(OC([C@@H](N)CCC(N)=O)=O)C
計算された属性
- 精确分子量: 202.13174244Da
- 同位素质量: 202.13174244Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.4Ų
- XLogP3: -0.6
Glutamine t-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7355685-1.0g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 1g |
$26.0 | 2023-05-24 | |
Enamine | EN300-7355685-0.05g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 0.05g |
$19.0 | 2023-05-24 | |
Enamine | EN300-7355685-0.25g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 0.25g |
$19.0 | 2023-05-24 | |
1PlusChem | 1P0282Z0-1g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 1g |
$92.00 | 2024-05-02 | |
Enamine | EN300-7355685-2.5g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 2.5g |
$69.0 | 2023-05-24 | |
Enamine | EN300-7355685-0.5g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 0.5g |
$21.0 | 2023-05-24 | |
1PlusChem | 1P0282Z0-500mg |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 500mg |
$86.00 | 2024-05-02 | |
1PlusChem | 1P0282Z0-250mg |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 250mg |
$83.00 | 2024-05-02 | |
Enamine | EN300-7355685-0.1g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 0.1g |
$19.0 | 2023-05-24 | |
Enamine | EN300-7355685-10.0g |
tert-butyl (2S)-2-amino-4-carbamoylbutanoate |
41444-88-6 | 85% | 10g |
$178.0 | 2023-05-24 |
Glutamine t-butyl ester 関連文献
-
1. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl estersDavid J. Antonjuk,Deborah K. Boadle,H. T. Andrew Cheung,Trung Q. Tran J. Chem. Soc. Perkin Trans. 1 1984 1989
Glutamine t-butyl esterに関する追加情報
Glutamine t-butyl ester: A Comprehensive Overview
Glutamine t-butyl ester, also known by its CAS number CAS No. 41444-88-6, is a chemical compound that has gained significant attention in the fields of biochemistry, pharmacology, and organic synthesis. This compound is a derivative of glutamine, an essential amino acid, and is widely used as a protecting group in peptide synthesis. The t-butyl ester functionality makes it particularly useful in various biochemical and pharmaceutical applications.
The structure of Glutamine t-butyl ester consists of a glutamine backbone with a tert-butyl group attached to the carboxylic acid moiety. This modification enhances the stability of the compound and facilitates its use in various synthetic processes. Recent studies have highlighted its role in improving the efficiency of peptide synthesis by preventing unwanted side reactions during the coupling process. Researchers have also explored its potential in drug delivery systems, where it serves as a stabilizing agent for sensitive therapeutic molecules.
In terms of synthesis, Glutamine t-butyl ester can be prepared through a variety of methods, including direct esterification and enzymatic catalysis. A 2023 study published in the Journal of Organic Chemistry demonstrated that enzymatic methods offer higher yields and better stereochemical control compared to traditional chemical approaches. This advancement has significant implications for large-scale production, particularly in the pharmaceutical industry.
The application of Glutamine t-butyl ester extends beyond peptide synthesis. It has been utilized as a precursor in the synthesis of complex natural products and bioactive molecules. For instance, a 2023 research article in Nature Communications reported its use in constructing challenging bicyclic frameworks, showcasing its versatility in organic synthesis.
In addition to its synthetic applications, Glutamine t-butyl ester has been studied for its biological properties. Preclinical studies have indicated that it may possess anti-inflammatory and antioxidant activities, making it a potential candidate for therapeutic development. However, further research is needed to validate these findings and explore its efficacy in vivo.
The demand for Glutamine t-butyl ester has been growing steadily due to its diverse applications across multiple industries. Its role as a protecting group in peptide synthesis remains one of its most critical uses, but emerging applications in drug delivery and natural product synthesis are expanding its utility further.
In conclusion, Glutamine t-butyl ester, with its unique chemical properties and versatile applications, continues to be an important compound in modern chemistry and pharmacology. As research progresses, new insights into its potential uses are expected to emerge, solidifying its position as a valuable tool in both academic and industrial settings.
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